

Application Notes and Protocols for Cryo-TEM

Imaging of DOPG Vesicles

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Compound of Interest

Compound Name: *Diioleoylphosphatidylglycerol*

Cat. No.: *B1598822*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryogenic transmission electron microscopy (Cryo-TEM) is a powerful imaging technique for the characterization of lipid vesicles, providing high-resolution information on their size, morphology, and lamellarity in a near-native, hydrated state.^{[1][2][3][4]} This is achieved by rapidly vitrifying a thin aqueous film of the vesicle suspension, which preserves the sample in a layer of amorphous ice, thus avoiding artifacts associated with conventional electron microscopy techniques that require dehydration and staining.^{[1][3][4]} 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid commonly used to prepare model membranes that mimic the prokaryotic plasma membrane. This document provides a detailed protocol for the preparation and Cryo-TEM imaging of DOPG vesicles.

Experimental Protocols

I. Preparation of DOPG Unilamellar Vesicles by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.

Materials:

- DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) in chloroform
- Chloroform, HPLC grade
- Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
- Nitrogen or Argon gas
- Mini-extruder apparatus
- Polycarbonate membranes with desired pore size (e.g., 100 nm)
- Glass vials
- Heating block or water bath
- Vortex mixer

Procedure:

- Lipid Film Formation:
 - In a clean glass vial, add the desired amount of DOPG in chloroform.
 - Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.
 - To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours or overnight.[\[5\]](#)
- Hydration:
 - Hydrate the dry lipid film with the desired buffer by adding the buffer to the vial. The final lipid concentration is typically in the range of 1-10 mg/mL.
 - Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[\[5\]](#)
- Freeze-Thaw Cycles:

- Subject the MLV suspension to 5-10 freeze-thaw cycles to enhance the encapsulation efficiency and promote the formation of unilamellar vesicles.
- Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a water bath set to a temperature above the phase transition temperature of DOPG (-18°C), for instance, at room temperature.[6]
- Extrusion:
 - Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[5]
 - Transfer the vesicle suspension to one of the syringes of the extruder.
 - Pass the suspension through the membranes by pushing the plunger of one syringe, then the other. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final vesicle suspension is in the desired syringe.[6] The resulting solution should be a translucent suspension of unilamellar vesicles.

II. Cryo-TEM Grid Preparation (Vitrification)

This protocol describes the preparation of a thin, vitrified layer of the DOPG vesicle suspension for Cryo-TEM imaging.

Materials:

- DOPG vesicle suspension
- TEM grids with a holey carbon support film (e.g., Quantifoil R2/2)
- Glow discharger
- Plunge-freezing apparatus (e.g., Vitrobot)
- Liquid ethane
- Liquid nitrogen

- Filter paper

Procedure:

- Grid Preparation:
 - Glow discharge the TEM grids for 15-30 seconds to render the carbon surface hydrophilic. [\[6\]](#)
- Sample Application and Plunge-Freezing:
 - Set up the plunge-freezing apparatus. The environmental chamber should be set to a high humidity (e.g., >95%) to minimize sample evaporation.
 - Apply 3-4 μL of the DOPG vesicle suspension to the shiny side of the glow-discharged grid.[\[6\]](#)
 - Blot the excess liquid from the grid using filter paper to create a thin aqueous film across the holes of the carbon support. The blotting time is a critical parameter and typically ranges from 2 to 5 seconds.
 - Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[\[6\]](#)
 - Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.

III. Cryo-TEM Imaging

Instrumentation and Parameters:

- Transmission Electron Microscope: A 200-300 kV TEM equipped with a field emission gun (FEG), a low-dose imaging software, and a direct electron detector is recommended.[\[6\]](#)
- Data Acquisition:
 - Images are acquired under low-dose conditions to minimize radiation damage to the sample. A total electron dose should be kept below $20 \text{ e}^-/\text{\AA}^2$.[\[6\]](#)

- A defocus range of -1.5 to -3.0 μm is typically used to enhance phase contrast.[1][6]
- Images are recorded using a direct electron detector in counting mode.

Data Presentation

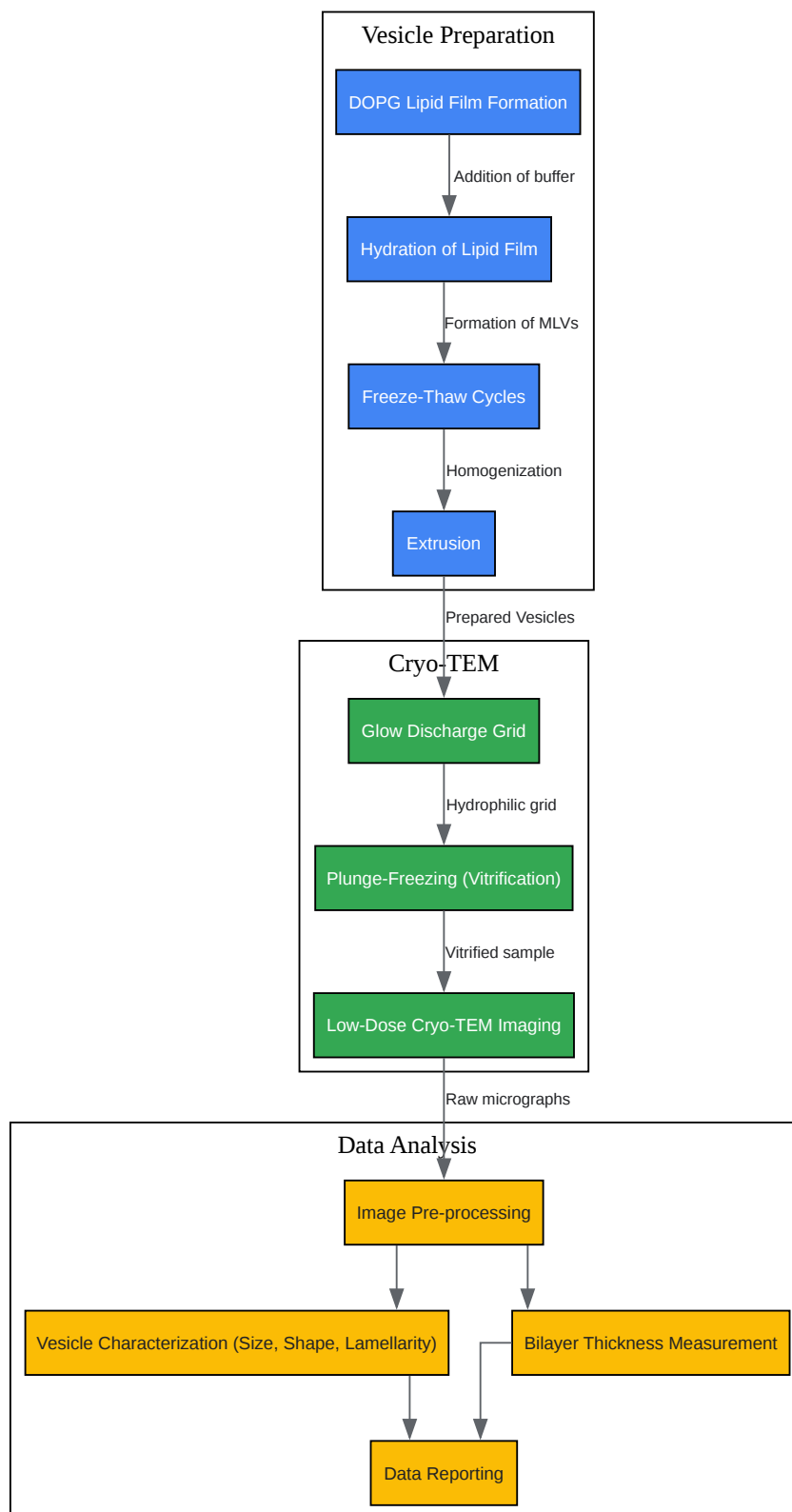
Quantitative data from Cryo-TEM analysis of DOPG vesicles can be summarized for easy comparison.

Table 1: Typical Characterization Parameters for DOPG Vesicles (Prepared by 100 nm Extrusion)

Parameter	Typical Value/Range	Method of Determination
Mean Diameter	80 - 120 nm	Measurement from multiple Cryo-TEM images using image analysis software (e.g., ImageJ/Fiji).
Size Distribution	Polydispersity Index (PDI) < 0.2	Statistical analysis of the diameters of a large population of vesicles.
Morphology	Predominantly spherical	Visual inspection of Cryo-TEM images.
Lamellarity	> 95% unilamellar	Visual inspection of individual vesicles in high-magnification Cryo-TEM images.[7]
Bilayer Thickness	~3.5 - 4.5 nm	Measurement of the distance between the two high-density leaflets of the vesicle membrane in Cryo-TEM images.[8]

Mandatory Visualization

Experimental Workflow for Cryo-TEM Characterization of DOPG Vesicles



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Caption: Workflow for DOPG vesicle characterization by Cryo-TEM.

Data Analysis and Interpretation

The analysis of Cryo-TEM images of DOPG vesicles involves several steps:

- Image Pre-processing: Raw movie frames are typically motion-corrected and aligned to generate a final micrograph. Contrast transfer function (CTF) correction may also be applied.
- Vesicle Characterization:
 - Size and Shape: The diameter and circularity of a statistically significant number of vesicles (e.g., >100) are measured using image analysis software. This allows for the determination of the mean size and size distribution.
 - Lamellarity: Vesicles are visually inspected to determine the number of lipid bilayers. The percentage of unilamellar vesicles is a key quality attribute.
- Bilayer Thickness Measurement: The distance between the two electron-dense headgroup regions of the lipid bilayer is measured at multiple points around the circumference of several vesicles to obtain an average bilayer thickness.[8]

By following this detailed protocol, researchers can obtain high-quality, reproducible Cryo-TEM data for the comprehensive characterization of DOPG vesicles, which is crucial for their application in drug delivery and as model membrane systems.

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